3-Methoxy-2-naphthol
Overview
Description
Catalytic Conversion of 2-Naphthol to 2-Hydroxy-1,4-naphthoquinone
The study presented in paper focuses on the selective synthesis of 2-Hydroxy-1,4-naphthoquinone (HNQ) from 2-naphthol using a catalytic oxidation process. The catalyst used is tetra(4-methoxyl-phenyl)porphyrinate iron(III) chloride (TMOPPFeCl) in an alkali methanol solution. The research explores the effects of various parameters such as solvents, temperature, time, and the amounts of catalysts and alkali. The findings indicate that a 32.9% conversion of 2-naphthol to HNQ was achieved with 100% selectivity under the specified conditions.
Synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides
Paper describes the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides through a three-component cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide in the presence of ZnI2 and FeCl3. The reaction mechanism is proposed to involve the formation of an aryl-zinc (II) σ-bond and its α-addition to isocyanide.
Anodic Oxidation of 4-methoxy-1-naphthol
In paper , the anodic oxidation of 4-methoxy-1-naphthol is investigated, leading to the production of various products and dimers. The study delves into the reaction mechanism, including a [3+2] cycloaddition process.
Synthesis of 2-(6-methoxy-2-naphthyl)propenoic Acid
Paper outlines a practical method for synthesizing 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to the anti-inflammatory drug naproxen. The synthesis involves a Pd-catalyzed ethynylation, regioselective addition of HX, Pd-catalyzed carbonylation, and alkaline hydrolysis.
Photocatalytic Asymmetric Synthesis of (R)-(+)-1,1'-bi-2-naphthol Derivatives
The photocatalytic asymmetric synthesis of (R)-(+)-1,1'-bi-2-naphthol derivatives from 2-naphthol or 3-methoxy-2-naphthol is presented in paper . A chiral ruthenium complex is used as a photosensitizer, and [Co(acac)3] serves as an oxidant in the process.
(+/-)-1-{(4-Methoxybenzylidene)-amino(4-methoxyphenyl)methyl}-2-naphthol
Paper discusses a key intermediate in the synthesis of a chiral catalyst used in addition reactions of dialkylzinc compounds with aldehydes. The compound features a π-conjugated system and an intramolecular O—H⋯N hydrogen bond, with crystal packing stabilized by van der Waals forces.
Synthesis, Structures, and Properties of New Cyclometalated Iridium(III) Complexes
The synthesis of cyclometalated Ir(III) complexes from 3-methoxy-6-methyl-2-(naphthalen-2-yl)pyridine is explored in paper . The study includes the characterization of the complexes and investigates their crystal structures and properties, including intramolecular C—H⋯Cl hydrogen bonds and yellow phosphorescence emission.
Selectivity Engineering of Solid Base Catalyzed O-methylation of 2-naphthol
Paper examines the catalytic methylation of 2-naphthol using dimethyl carbonate as a greener alternative to traditional agents. The research includes the synthesis of catalysts, characterization, and a study of the effects of operating parameters. The catalyst showed high conversion and selectivity, and a kinetic model based on the Langmuir–Hinshelwood–Hougen–Watson mechanism is proposed.
Scientific Research Applications
Subheading Application in Selective Catalysis
The compound 3-Methoxy-2-naphthol, a derivative of 2-naphthol, plays a crucial role in the field of catalysis. Specifically, it has been utilized in the selective engineering of solid base catalysis. Research shows that it's an essential intermediate in the production of naproxen, a widely used non-steroidal, anti-inflammatory, analgesic, and antipyretic drug. The study highlights the use of dimethyl carbonate as a greener agent for the catalytic methylation of 2-naphthol. This process involves catalysts based on calcined-hydrotalcite supported on hexagonal mesoporous silica, showcasing high conversion and selectivity rates. The research not only demonstrates the compound's pivotal role in catalysis but also its contribution to green chemistry by utilizing eco-friendly agents (Yadav & Salunke, 2013).
Electrochemical Applications
Subheading Role in Anodic Oxidation Processes
In electrochemistry, 3-Methoxy-2-naphthol is significant in anodic oxidation processes. Studies indicate its involvement in the anodic oxidation of 4-methoxy-1-naphthol, where it facilitates the production of various products, including dimers. The reaction mechanism, including the [3+2] cycloaddition, was thoroughly investigated, underscoring the compound's versatility in electrochemical reactions and its potential for creating diverse chemical products (El‐Seedi, Yamamura, & Nishiyama, 2002).
Structural Chemistry and Material Science
Subheading Insights into Molecular Structure and Interactions
The compound's importance extends to structural chemistry and material science, particularly in understanding molecular structures and interactions. Research has detailed the structure of 4-methoxy-1-naphthol, demonstrating how intermolecular O-H...O hydrogen bonds and π-π stacking interactions form simple chains in its crystal structure. This study provides valuable insights into the molecular arrangements and interactions of such compounds, contributing to our understanding of material properties at the molecular level (Marciniak & Różycka-Sokołowska, 2009).
Safety And Hazards
properties
IUPAC Name |
3-methoxynaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h2-7,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTNTIRIRIPZDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171723 | |
Record name | 2-Naphthalenol, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-naphthol | |
CAS RN |
18515-11-2 | |
Record name | 3-Methoxy-2-naphthol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18515-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthalenol, 3-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018515112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenol, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxy-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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